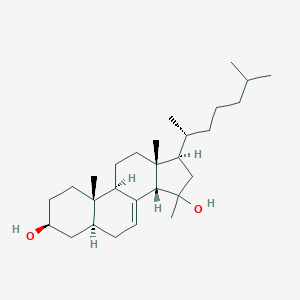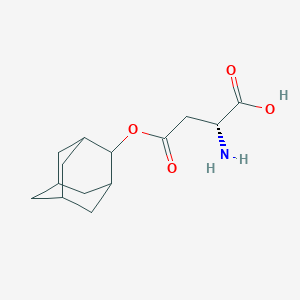
2-Adamantylaspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Adamantylaspartate (2-AA) is a synthetic analogue of L-aspartate that has been extensively used as a tool for investigating the role of excitatory amino acids in the central nervous system (CNS). It is a non-competitive inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.
Wirkmechanismus
2-Adamantylaspartate acts as a non-competitive inhibitor of glutamate transporters by binding to the transporter protein and preventing the uptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
The elevated levels of extracellular glutamate caused by 2-Adamantylaspartate can activate various glutamate receptors, leading to excitotoxicity and neuronal damage. However, it can also enhance synaptic transmission and plasticity, which can be beneficial for learning and memory. 2-Adamantylaspartate has also been shown to modulate the expression and activity of various signaling pathways and transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Adamantylaspartate in lab experiments has several advantages, including its high potency and selectivity for glutamate transporters, its ability to modulate glutamate levels in a reversible manner, and its relatively low toxicity. However, it also has some limitations, such as its potential off-target effects, its inability to distinguish between different subtypes of glutamate transporters, and its dependence on the presence of intact synapses.
Zukünftige Richtungen
There are several future directions for the use of 2-Adamantylaspartate in scientific research. One area of interest is the development of more selective and potent inhibitors of glutamate transporters that can distinguish between different subtypes and isoforms. Another area is the investigation of the role of glutamate transporters in various neurological disorders and the development of novel therapeutic strategies targeting these transporters. Finally, the use of 2-Adamantylaspartate in combination with other research tools such as optogenetics and electrophysiology can provide new insights into the complex mechanisms underlying synaptic transmission and plasticity.
Conclusion
In conclusion, 2-Adamantylaspartate is a valuable tool for investigating the role of glutamate transporters in the CNS. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 2-Adamantylaspartate in combination with other research tools can provide new insights into the complex mechanisms underlying synaptic transmission and plasticity, and may lead to the development of novel therapeutic strategies for neurological disorders.
Synthesemethoden
2-Adamantylaspartate can be synthesized by reacting 2-adamantanone with diethyl L-aspartate in the presence of a strong base such as potassium tert-butoxide. The product is then purified by recrystallization and characterized by various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
2-Adamantylaspartate is widely used as a research tool to investigate the role of glutamate transporters in the CNS. It has been used to study the physiological and pathological functions of glutamate transporters, their regulation, and their involvement in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
115545-60-3 |
|---|---|
Produktname |
2-Adamantylaspartate |
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
(2R)-4-(2-adamantyloxy)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C14H21NO4/c15-11(14(17)18)6-12(16)19-13-9-2-7-1-8(4-9)5-10(13)3-7/h7-11,13H,1-6,15H2,(H,17,18)/t7?,8?,9?,10?,11-,13?/m1/s1 |
InChI-Schlüssel |
WXDSZIVHWONVQR-JQUFPMINSA-N |
Isomerische SMILES |
C1C2CC3CC1CC(C2)C3OC(=O)C[C@H](C(=O)O)N |
SMILES |
C1C2CC3CC1CC(C2)C3OC(=O)CC(C(=O)O)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3OC(=O)CC(C(=O)O)N |
Synonyme |
2-adamantylaspartate beta-2-adamantylaspartic acid H-Asp(O-2-Ada)-OH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




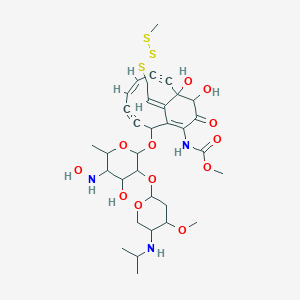
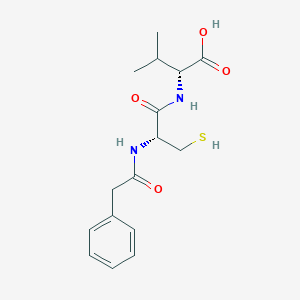
![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)

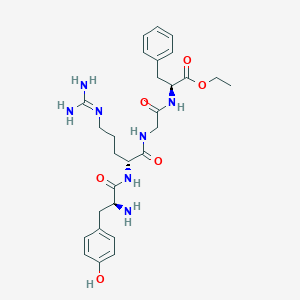
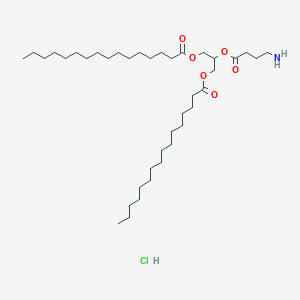

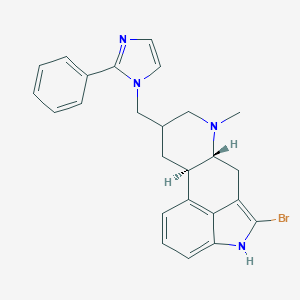
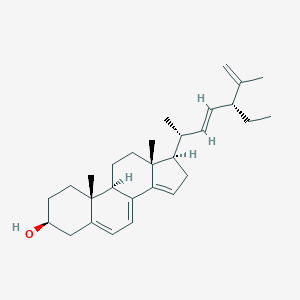
![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)
